molecular formula C19H16N6O2S B2764967 N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide CAS No. 1903426-09-4

N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide

Cat. No.: B2764967
CAS No.: 1903426-09-4
M. Wt: 392.44
InChI Key: TZDGGYQSENZVIK-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
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Biological Activity

N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide is a complex compound that incorporates a triazolo-pyridazine core known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H16N6O2S, with a molecular weight of 392.44 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16N6O2S
Molecular Weight392.44 g/mol
Purity≥ 95%

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar triazolo-pyridazine structures have demonstrated interactions with various biological targets:

  • Inhibition of Kinases : Many triazole derivatives inhibit protein kinases involved in cell signaling pathways, which can affect cell proliferation and apoptosis.
  • Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial strains and fungi by disrupting cellular processes.
  • Anticancer Properties : The potential to induce apoptosis in cancer cells has been noted in related compounds.

Biological Activity

Research surrounding the biological activity of triazole derivatives indicates several promising applications:

Antimicrobial Activity

Compounds related to this compound have exhibited significant antimicrobial properties. For instance:

  • Study Findings : A study reported that triazole derivatives displayed moderate to high activity against Gram-positive and Gram-negative bacteria .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 μg/mL
Escherichia coli15.62 μg/mL

Anticancer Activity

Research has indicated that certain triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines:

  • Mechanism : These compounds may exert their effects through the inhibition of specific kinases or by inducing oxidative stress within cancer cells.
  • Case Studies : In vitro studies have shown that some derivatives lead to significant reductions in cell viability in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent analogs of this compound:

  • Functional Groups : The presence of thiophene and triazole rings enhances biological activity due to their ability to interact with biological targets.
  • Substituents : Modifications on the benzamide moiety can significantly alter potency and selectivity against specific targets .

Properties

IUPAC Name

N-[2-oxo-2-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c26-18(11-21-19(27)13-4-2-1-3-5-13)20-10-17-23-22-16-7-6-15(24-25(16)17)14-8-9-28-12-14/h1-9,12H,10-11H2,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDGGYQSENZVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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